Cas no 39856-89-8 (Ethyl 3-(2-fluorophenyl)propanoate)

Ethyl 3-(2-fluorophenyl)propanoate is a fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a 2-fluorophenyl group and an ethyl propanoate moiety, offers versatility in coupling reactions and derivatization. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity in nucleophilic or electrophilic processes. This compound is valued for its stability, moderate volatility, and compatibility with common organic solvents, facilitating purification and handling. It serves as a precursor in the synthesis of bioactive molecules, including potential drug candidates. High-purity grades are available to meet stringent research and industrial requirements. Proper storage under inert conditions is recommended to maintain integrity.
Ethyl 3-(2-fluorophenyl)propanoate structure
39856-89-8 structure
Product Name:Ethyl 3-(2-fluorophenyl)propanoate
CAS No:39856-89-8
MF:C11H13FO2
MW:196.218127012253
CID:298460
PubChem ID:14879014
Update Time:2025-06-09

Ethyl 3-(2-fluorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(2-fluorophenyl)propanoate
    • 3-(2-fluoro-phenyl)-propionic acid ethyl ester
    • AG-F-40866
    • AGN-PC-002VSJ
    • AK103430
    • ANW-64805
    • CTK4I1997
    • ethyl 3-(2-fluorophenyl)propionate
    • KB-232674
    • SureCN1151562
    • SCHEMBL1151562
    • AKOS006230057
    • DTXSID10564961
    • Ethyl3-(2-fluorophenyl)propanoate
    • 39856-89-8
    • XZVQFYQJXPVOMI-UHFFFAOYSA-N
    • Inchi: 1S/C11H13FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
    • InChI Key: XZVQFYQJXPVOMI-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CCC(=O)OCC

Computed Properties

  • Exact Mass: 196.09000
  • Monoisotopic Mass: 196.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.093
  • Boiling Point: 247.523°C at 760 mmHg
  • Flash Point: 100.536°C
  • Refractive Index: 1.485
  • PSA: 26.30000
  • LogP: 2.32140

Ethyl 3-(2-fluorophenyl)propanoate Pricemore >>

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Ethyl 3-(2-fluorophenyl)propanoate Production Method

Ethyl 3-(2-fluorophenyl)propanoate Related Literature

Additional information on Ethyl 3-(2-fluorophenyl)propanoate

Ethyl 3-(2-Fluorophenyl)propanoate (CAS No. 39856-89-8): A Comprehensive Overview

Ethyl 3-(2-fluorophenyl)propanoate (CAS No. 39856-89-8) is a versatile organic compound with a wide range of applications in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and an ester functional group. The combination of these features makes it an attractive candidate for various synthetic and analytical processes.

The molecular formula of Ethyl 3-(2-fluorophenyl)propanoate is C10H11FO2, and its molecular weight is approximately 184.19 g/mol. The compound is a colorless liquid at room temperature with a characteristic ester odor. Its physical properties, such as boiling point, melting point, and solubility, are well-documented and have been extensively studied in the literature.

In the context of synthetic chemistry, Ethyl 3-(2-fluorophenyl)propanoate serves as a valuable building block for the synthesis of more complex molecules. The presence of the fluorine atom in the aromatic ring imparts unique electronic and steric properties to the molecule, making it particularly useful in the design of pharmaceuticals and agrochemicals. Recent research has highlighted its potential as an intermediate in the synthesis of novel drugs targeting various diseases, including cancer and neurological disorders.

The pharmacological properties of Ethyl 3-(2-fluorophenyl)propanoate have been the subject of several studies. One notable application is its use as a precursor in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The fluorine atom in the molecule enhances its lipophilicity, improving its ability to cross the blood-brain barrier and interact with serotonin receptors.

Beyond pharmaceuticals, Ethyl 3-(2-fluorophenyl)propanoate has found applications in materials science. Its ester functional group can be readily modified through various chemical reactions, making it suitable for the synthesis of polymers and coatings with enhanced properties. For example, recent studies have explored its use in the development of biodegradable polymers for environmental applications, such as controlled-release systems for fertilizers and pesticides.

The environmental impact of Ethyl 3-(2-fluorophenyl)propanoate has also been a topic of interest. While it is generally considered safe for industrial use, proper handling and disposal practices are essential to minimize any potential environmental risks. Research has shown that it can be effectively degraded by microbial processes under aerobic conditions, reducing its persistence in the environment.

In terms of safety, Ethyl 3-(2-fluorophenyl)propanoate is classified as a flammable liquid and should be handled with care to avoid ignition sources. It is also important to note that prolonged exposure to high concentrations may cause irritation to the eyes and respiratory system. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

The market demand for Ethyl 3-(2-fluorophenyl)propanoate has been steadily increasing due to its diverse applications and growing interest in fluorinated compounds in various industries. Major manufacturers are investing in research and development to optimize production processes and improve yield and purity levels. This has led to significant advancements in synthetic methods, including catalytic approaches that enhance efficiency and reduce environmental impact.

In conclusion, Ethyl 3-(2-fluorophenyl)propanoate (CAS No. 39856-89-8) is a multifaceted compound with a broad range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and properties, the importance of this compound is likely to grow even further.

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